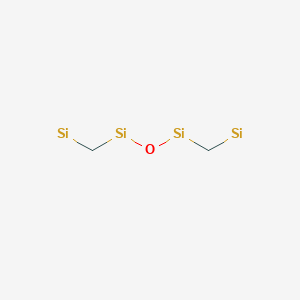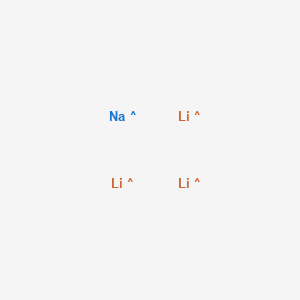
CID 71343853
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 71343853” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other physicochemical properties are well-documented, providing a foundation for its diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71343853” involves specific chemical reactions and conditions. The detailed synthetic route typically includes steps such as:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This includes:
Batch or Continuous Processes: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 71343853” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon or platinum are often employed to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products can have distinct chemical and physical properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
Compound “CID 71343853” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating diseases.
Industry: The compound is utilized in the development of new materials, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of compound “CID 71343853” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar molecular weight and physicochemical properties.
Compound C: Exhibits similar biological activities and applications.
Uniqueness: Compound “CID 71343853” stands out due to its unique combination of chemical structure, reactivity, and potential applications. Its distinct properties make it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
141617-55-2 |
|---|---|
Molekularformel |
Li3Na |
Molekulargewicht |
43.9 g/mol |
InChI |
InChI=1S/3Li.Na |
InChI-Schlüssel |
LSAWWKDAWMJGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Li].[Li].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


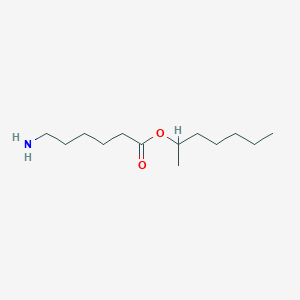
silane](/img/structure/B14260347.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
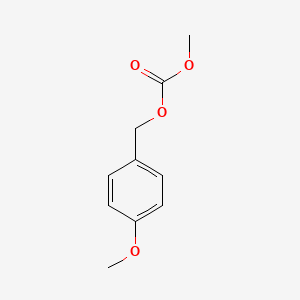
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)

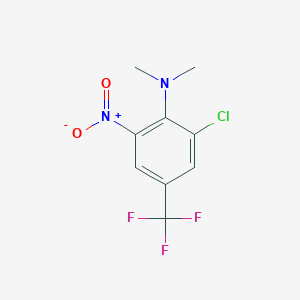
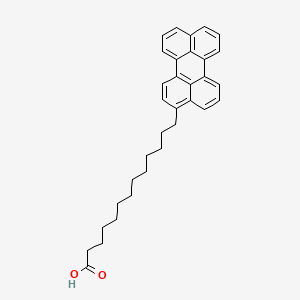
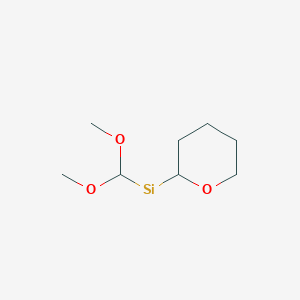
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
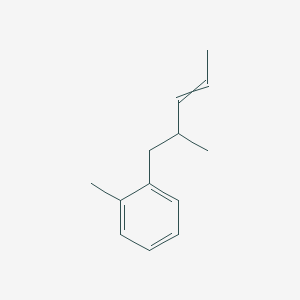
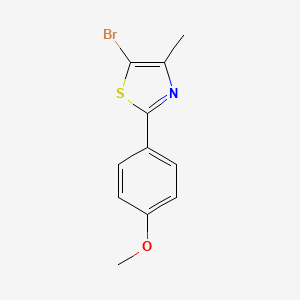
![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)
